Fixed β-Anomer Donor Without Anomerisation Risk
The target compound is provided as a single, pre-formed β-D-erythro anomer with an acetate leaving group at C-1. In contrast, the most widely used industrial precursor, Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, CAS 4330-21-6), is an α-chloride that undergoes solvent- and temperature-dependent anomerisation to the β-chloride during nucleoside coupling . The β-acetate-approach avoids the in situ anomerisation equilibrium that reduces net β-selectivity when α-chloride donors are employed [1].
| Evidence Dimension | Anomeric form of the isolated sugar donor |
|---|---|
| Target Compound Data | Single β-D-erythro anomer (1-O-acetyl leaving group); stereochemistry locked at C1 prior to coupling. |
| Comparator Or Baseline | Hoffer's chlorosugar (α-D-erythro-pentofuranosyl chloride, CAS 4330-21-6) exists as an α-anomer that equilibrates under reaction conditions, creating a mixed α/β chloride donor pool . |
| Quantified Difference | 0% α-anomer content in the target compound vs. dynamic α/β ratio for the chlorosugar, which shifts from >95:5 α:β to as low as 60:40 α:β depending on solvent polarity and temperature [1]. |
| Conditions | Comparison based on isolated compound identity (1H NMR, optical rotation) and literature reports on the anomerisation of the chlorosugar in dichloromethane, acetonitrile, and THF at 0–25 °C. |
Why This Matters
Process chemists requiring a fixed β-donor can avoid the variable α/β ratios inherent to the chlorosugar, simplifying quality control and reducing the burden of anomeric separation.
- [1] Zhong, M.; Robins, M. J. Regiospecific and Highly Stereoselective Coupling of 6-(Substituted-imidazol-1-yl)purines with 2-Deoxy-3,5-di-O-(p-toluoyl)-α-d-erythro-pentofuranosyl Chloride. Sodium-Salt Glycosylation in Binary Solvent Mixtures: Improved Synthesis of Cladribine. J. Org. Chem. 2006, 71, 4566–4572. View Source
